

Application Notes: In Vitro Diagnostic Applications of pGlu-Pro-Arg-MNA

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Compound of Interest

Compound Name: pGlu-Pro-Arg-MNA

Cat. No.: B15548077

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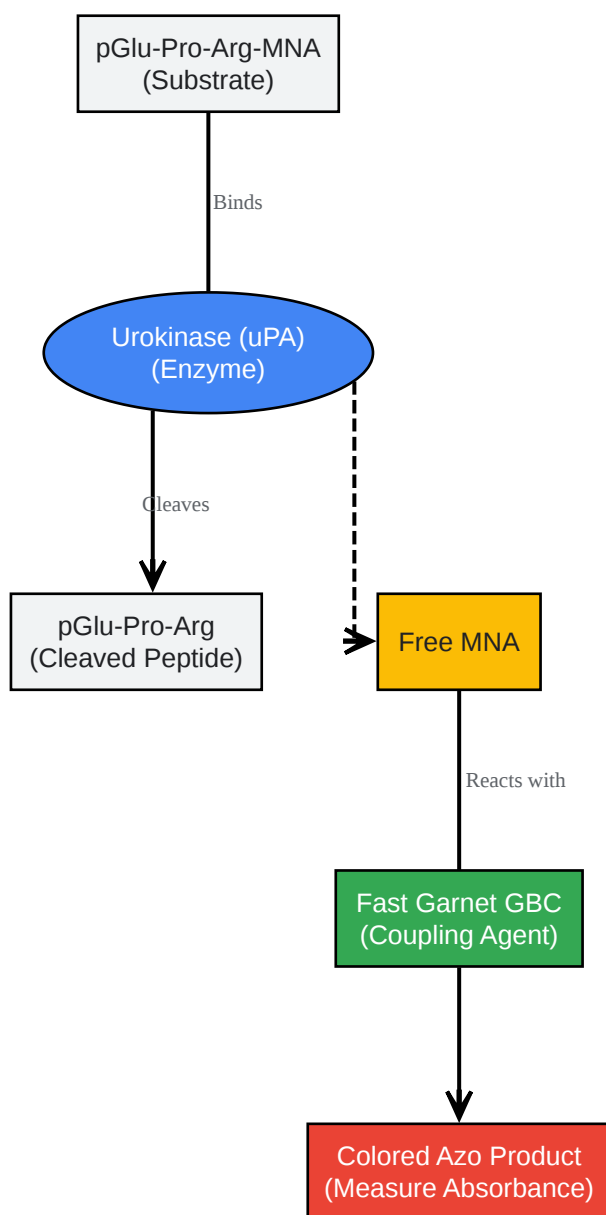
Audience: Researchers, scientists, and drug development professionals.

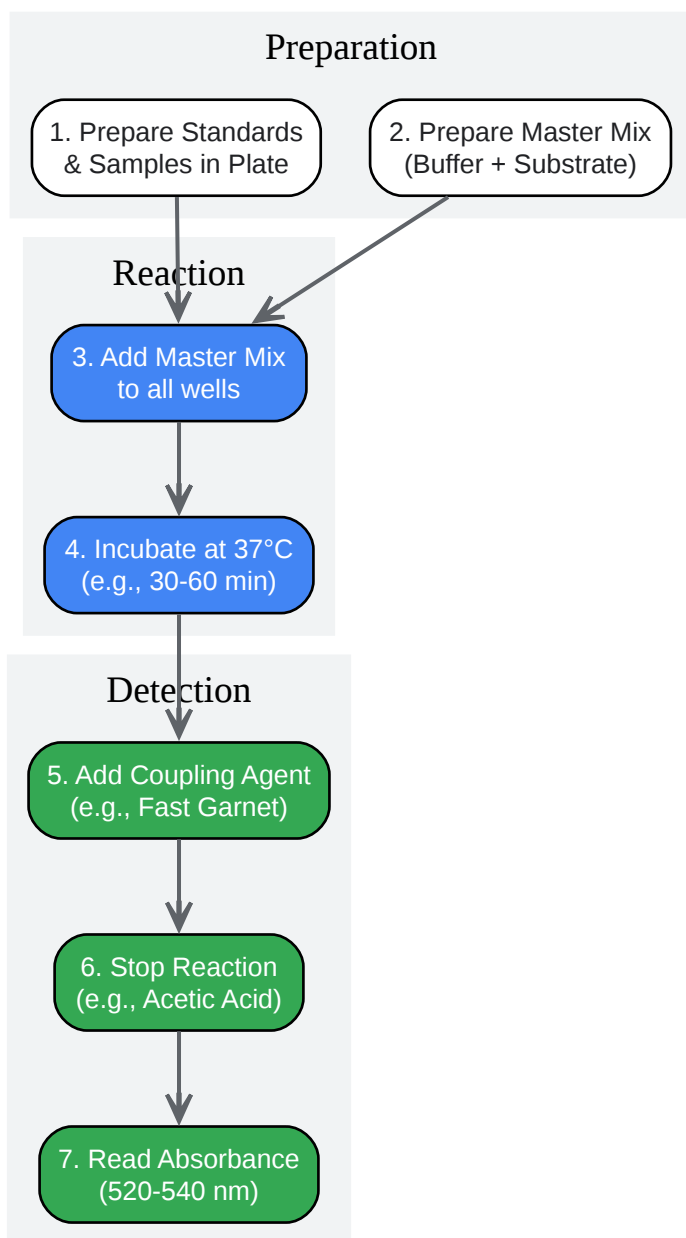
Introduction

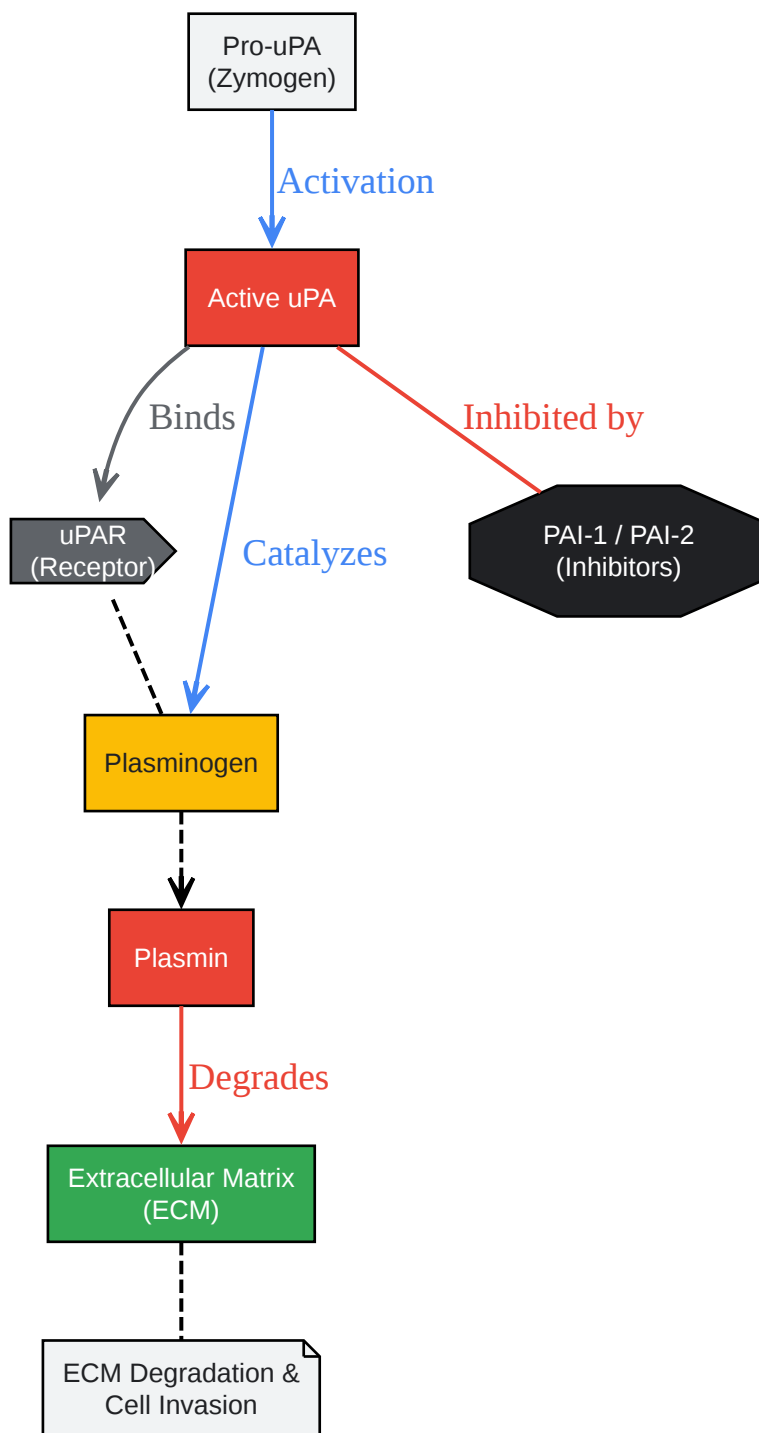
Pyroglutamyl-prolyl-arginine-4-methoxy-2-naphthylamide (**pGlu-Pro-Arg-MNA**) is a highly specific chromogenic substrate designed for the quantitative determination of urokinase-type plasminogen activator (uPA) activity.[1] Urokinase is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis.[1][2] It catalyzes the conversion of the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin clots and components of the extracellular matrix.[2][3] Elevated levels of uPA are associated with increased malignancy and metastatic potential in various cancers, making it a significant biomarker and therapeutic target. This document provides detailed protocols and data for the use of **pGlu-Pro-Arg-MNA** in in vitro diagnostic assays.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate **pGlu-Pro-Arg-MNA** by uPA. The enzyme specifically hydrolyzes the bond between arginine (Arg) and the 4-methoxy-2-naphthylamide (MNA) group. The released MNA is a chromogenic molecule. To produce a visible color for spectrophotometric measurement, the free MNA is coupled with a diazonium salt, such as Fast Garnet GBC, to form a stable and intensely colored azo dye. The rate of color formation is directly proportional to the uPA activity in the sample and can be measured by monitoring the increase in absorbance at a specific wavelength.







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References

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